

Ethyl Arachidate (CAS No. 18281-05-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl arachidate*

Cat. No.: *B046410*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl arachidate (CAS No. 18281-05-5), the ethyl ester of arachidic acid, is a long-chain saturated fatty acid ester with emerging biological significance. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its demonstrated anti-inflammatory and analgesic properties, supported by quantitative data and explicit experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

Ethyl arachidate is a white, crystalline solid at room temperature.^[1] Its long, saturated hydrocarbon tail imparts a significant lipophilic character, influencing its solubility and biological interactions.^[1]

Table 1: Chemical and Physical Properties of **Ethyl Arachidate**

Property	Value	Source(s)
CAS Number	18281-05-5	[1] [2]
Synonyms	Ethyl eicosanoate, Arachidic acid ethyl ester	[1] [2] [3]
Molecular Formula	C ₂₂ H ₄₄ O ₂	[1] [2] [3]
Molecular Weight	340.58 g/mol	[4]
Physical State	Solid, powder to crystal	[1] [4]
Color	White to almost white	[1]
Melting Point	44 °C	[1]
Boiling Point	215 °C at 10 mmHg	[1]
Solubility	Almost transparent in hot methanol	[1]
LogP (estimated)	10.270	[1]

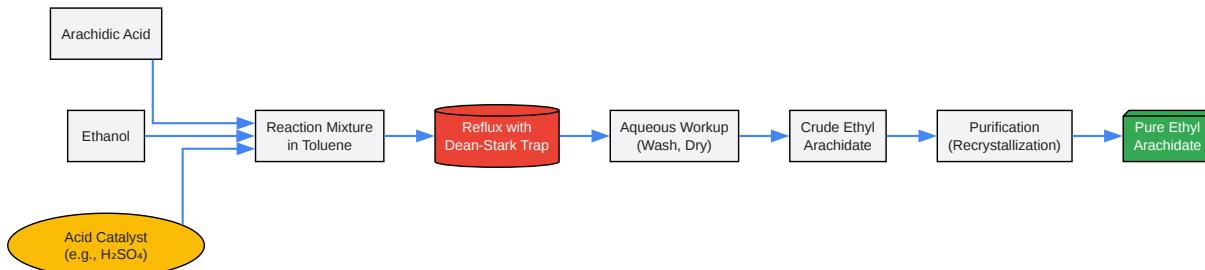
Synthesis

Ethyl arachidate is typically synthesized via the Fischer-Speier esterification of arachidic acid with ethanol, catalyzed by a strong acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis of **ethyl arachidate**.

Materials:


- Arachidic acid
- Absolute ethanol
- Concentrated sulfuric acid (or other suitable acid catalyst)
- Toluene (or another suitable water-immiscible solvent)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- To the flask, add arachidic acid, a molar excess of absolute ethanol, and a suitable volume of toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **ethyl arachidate**.

- The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure **ethyl arachidate** as a white solid.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Ethyl Arachidate** via Fischer-Speier esterification.

Analytical Methods

The identity and purity of **ethyl arachidate** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **ethyl arachidate**.

This protocol provides a general procedure for the analysis of fatty acid ethyl esters (FAEEs), which can be adapted for **ethyl arachidate**.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation (from a biological matrix):

- Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a suitable solvent system like hexane or a chloroform:methanol mixture to isolate the lipid fraction.[5][6] An internal standard (e.g., ethyl heptadecanoate) should be added before extraction for accurate quantification.[6]
- Solid-Phase Extraction (SPE) (Optional Clean-up): For complex matrices, the extract can be further purified using an amino-propyl silica SPE column to isolate the FAEE fraction.[6]
- Solvent Evaporation and Reconstitution: Evaporate the solvent from the final extract under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[6]

GC-MS Parameters (Example):

- Injector Temperature: 250°C
- Injection Volume: 1 μ L
- Split Ratio: 10:1
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- MS Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-500

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the GC-MS analysis of **Ethyl Arachidate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of atomic nuclei.

Sample Preparation:

- Dissolve a sufficient amount of the purified **ethyl arachidate** sample in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra using a high-field NMR spectrometer.
- For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Expected Spectral Features: The ^1H and ^{13}C NMR spectra of **ethyl arachidate** will show characteristic signals corresponding to the ethyl group and the long acyl chain. The interpretation of these spectra will confirm the structure of the molecule.

Biological Activities

Recent studies have highlighted the significant anti-inflammatory and analgesic properties of **ethyl arachidate**.^{[2][7]}

Anti-inflammatory Activity

Ethyl arachidate has demonstrated both acute and chronic anti-inflammatory effects in various preclinical models.[2][7]

The following protocols are based on the study by Sokeng et al. (2020).[2]

Animals:

- Wistar rats of either sex, weighing between 150-200g.
- Animals are housed under standard laboratory conditions with free access to food and water.
- All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Drug Administration:

- **Ethyl arachidate** is suspended in an appropriate vehicle (e.g., palm oil) and administered orally (p.o.) at various doses (e.g., 12.5, 25, and 50 mg/kg body weight).
- A vehicle control group and a positive control group (e.g., dexamethasone 5 mg/kg, p.o.) should be included.

a) Carrageenan-Induced Paw Edema (Acute Inflammation):

- Administer the test substances (**ethyl arachidate**, vehicle, or positive control) one hour before the induction of inflammation.
- Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume or diameter at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or calipers.
- Calculate the percentage inhibition of edema for each group compared to the control group.

b) Xylene-Induced Ear Edema (Acute Inflammation):

- Administer the test substances one hour before the induction of inflammation.

- Apply a standard volume of xylene to the inner surface of the right ear of each rat to induce edema.
- After a specified time (e.g., 2 hours), sacrifice the animals and cut circular sections from both ears.
- Weigh the ear sections and calculate the difference in weight between the right (treated) and left (untreated) ears to determine the extent of edema.
- Calculate the percentage inhibition of edema for each group compared to the control group.

c) Cotton Pellet-Induced Granuloma (Chronic Inflammation):

- Autoclave sterile cotton pellets (e.g., 10 mg).
- Under light anesthesia, implant one cotton pellet subcutaneously in the axilla or groin region of each rat.
- Administer the test substances daily for a period of 7 consecutive days.
- On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is achieved.
- Measure the dry weight of the granuloma and calculate the percentage inhibition of granuloma formation for each group compared to the control group.

Table 2: Anti-inflammatory Activity of **Ethyl Arachidate**

Experimental Model	Dose (mg/kg, p.o.)	Maximum Inhibition (%)	Source
Carrageenan-Induced Paw Edema	50	62.5	[2][7]
Xylene-Induced Ear Edema	50	54.5	[2][7]
Cotton Pellet-Induced Granuloma	50	47.4	[2][7]

Analgesic Activity

Ethyl arachidate has shown central analgesic properties in preclinical models.[2][7]

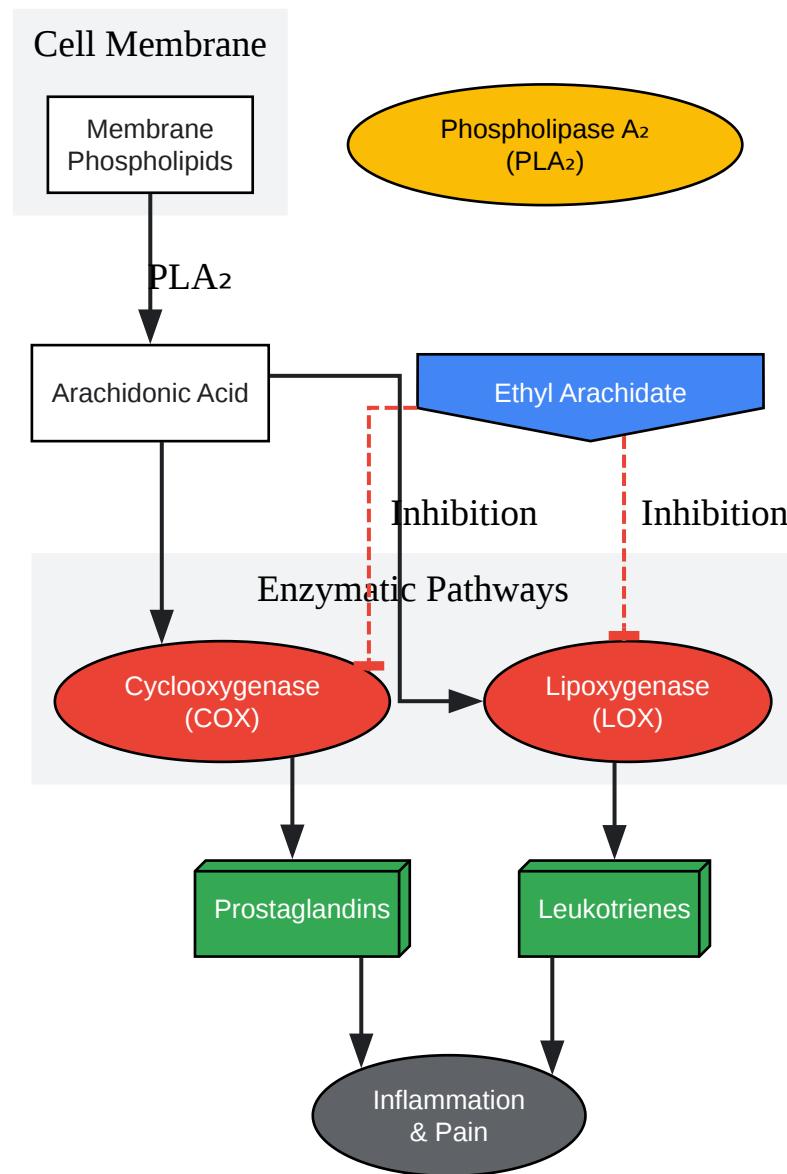
This protocol is based on the study by Sokeng et al. (2020).[2]

Apparatus:

- Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Procedure:

- Screen the animals for their baseline pain sensitivity by placing them on the hot plate and recording the reaction time (latency) in seconds for paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
- Administer the test substances (**ethyl arachidate**, vehicle, or a positive control like morphine at 2.5 mg/kg) to different groups of animals.
- Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Calculate the percentage of analgesic activity for each group.


Table 3: Analgesic Activity of **Ethyl Arachidate** in the Hot Plate Test

Treatment	Dose (mg/kg)	Maximum Analgesic Percentage (%)	Source
Ethyl Arachidate	50	80.62	[2]
Morphine	2.5	80.00	[2]

Proposed Mechanism of Action

While the precise signaling pathway of **ethyl arachidate**'s anti-inflammatory and analgesic effects is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes in the

inflammatory cascade, such as cyclooxygenase (COX) and/or lipoxygenase (LOX).^[2] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of anti-inflammatory action of **Ethyl Arachidate**.

Applications

Ethyl arachidate's properties lend it to a variety of applications:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic effects, it holds potential for development as a therapeutic agent.[2][7] It can also be used as an excipient in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.
- Cosmetics: It can function as an emollient and thickening agent in creams and lotions.
- Food Industry: It is used as a food additive and flavoring agent.
- Research: It serves as a standard in lipidomic studies and in the investigation of fatty acid metabolism.

Safety and Handling

Detailed safety information is limited. It is recommended to handle **ethyl arachidate** in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Ethyl arachidate is a long-chain fatty acid ester with well-documented anti-inflammatory and analgesic properties. This technical guide has provided a comprehensive overview of its chemical characteristics, synthesis, analysis, and biological activities, supported by detailed experimental protocols and quantitative data. The information compiled herein should serve as a valuable resource for researchers and professionals interested in exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl arachidate (18281-05-5) for sale [vulcanchem.com]
- 2. Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ethyl arachidate =99 18281-05-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ethyl Arachidate (CAS No. 18281-05-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046410#ethyl-arachidate-cas-number-18281-05-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com